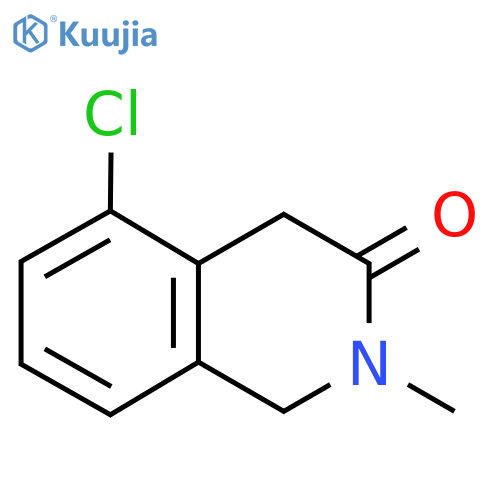Cas no 1392491-60-9 (5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one)

1392491-60-9 structure
商品名:5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
CAS番号:1392491-60-9
MF:C10H10ClNO
メガワット:195.645501613617
CID:4698332
5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
-
- インチ: 1S/C10H10ClNO/c1-12-6-7-3-2-4-9(11)8(7)5-10(12)13/h2-4H,5-6H2,1H3
- InChIKey: NVEXXLOXFXBICG-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2=C1CC(N(C)C2)=O
計算された属性
- せいみつぶんしりょう: 195.045
- どういたいしつりょう: 195.045
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3
5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AJ28416-100g |
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one |
1392491-60-9 | 95+% | 100g |
$5859.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28416-5g |
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one |
1392491-60-9 | 95+% | 5g |
$1591.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28416-25g |
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one |
1392491-60-9 | 95+% | 25g |
$3024.00 | 2024-04-20 | |
| Chemenu | CM241090-1g |
5-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one |
1392491-60-9 | 97% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM241090-10g |
5-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one |
1392491-60-9 | 97% | 10g |
$*** | 2023-03-30 | |
| A2B Chem LLC | AJ28416-1g |
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one |
1392491-60-9 | 95+% | 1g |
$950.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28416-50g |
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one |
1392491-60-9 | 95+% | 50g |
$4190.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28416-10g |
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one |
1392491-60-9 | 95+% | 10g |
$2198.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28416-2g |
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one |
1392491-60-9 | 95+% | 2g |
$1202.00 | 2024-04-20 |
5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 関連文献
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
1392491-60-9 (5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one) 関連製品
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量